

# Firsocostat S Enantiomer: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Firsocostat (S enantiomer) |           |
| Cat. No.:            | B1150415                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Firsocostat (GS-0976), the (R)-enantiomer, is a potent, liver-directed, allosteric inhibitor of both isoforms of acetyl-CoA carboxylase (ACC1 and ACC2). It is under investigation as a therapeutic agent for non-alcoholic steatohepatitis (NASH). This document provides a detailed technical guide on firsocostat, with a specific focus on its lesser-known (S)-enantiomer. It includes the molecular weight of the (S)-enantiomer, a summary of the mechanism of action of the active (R)-enantiomer, relevant quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

## Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in de novo lipogenesis (DNL), and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. Inhibition of both ACC isoforms presents a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH), where increased DNL and impaired fatty acid oxidation are key pathological features.



Firsocostat (the R-enantiomer) has been shown to be a potent inhibitor of both ACC1 and ACC2. The (S)-enantiomer of firsocostat is known to be less active. This guide provides key molecular and pharmacological data for both enantiomers.

# **Physicochemical Properties**

The fundamental physicochemical properties of the firsocostat S enantiomer are crucial for its characterization and handling in a research setting.

| Property          | Value        | Reference(s) |
|-------------------|--------------|--------------|
| Molecular Weight  | 569.63 g/mol | [1][2]       |
| Molecular Formula | C28H31N3O8S  | [2]          |
| CAS Number        | 2128714-16-7 | [2]          |

## **Mechanism of Action of Firsocostat (R-enantiomer)**

Firsocostat is a liver-targeted, allosteric inhibitor of both ACC1 and ACC2. Its mechanism of action involves binding to the biotin carboxylase (BC) domain of the enzyme, which prevents the dimerization of ACC, a critical step for its enzymatic activity. This inhibition leads to a reduction in the cellular levels of malonyl-CoA.

The decrease in malonyl-CoA has a dual effect on lipid metabolism:

- Inhibition of De Novo Lipogenesis (DNL): Reduced availability of malonyl-CoA, the primary building block for fatty acid synthesis, leads to a decrease in the production of new fatty acids in the liver.
- Stimulation of Fatty Acid Oxidation: Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. By lowering malonyl-CoA levels, firsocostat relieves the inhibition of CPT1, thereby increasing the rate of fatty acid oxidation.

This dual mechanism of action addresses two of the key metabolic dysregulations observed in NASH.





Click to download full resolution via product page

Mechanism of Action of Firsocostat (R-enantiomer)

## **Quantitative Data**

The following tables summarize the key quantitative data for firsocostat (R-enantiomer). As of the latest available data, specific quantitative activity data for the S-enantiomer has not been published, other than it being characterized as the "less active" enantiomer.

**In Vitro Activity** 

| Parameter | Target                                              | Value  | Reference(s) |
|-----------|-----------------------------------------------------|--------|--------------|
| IC50      | Human ACC1                                          | 2.1 nM |              |
| IC50      | Human ACC2                                          | 6.1 nM |              |
| EC50      | Fatty Acid Synthesis<br>Inhibition (HepG2<br>cells) | 66 nM  |              |



**Preclinical In Vivo Data (Rat Models)** 

| Parameter            | Model                         | Treatment              | Result                         | Reference(s) |
|----------------------|-------------------------------|------------------------|--------------------------------|--------------|
| Hepatic<br>Steatosis | Diet-Induced<br>Obesity Rats  | Chronic administration | Reduction in hepatic steatosis |              |
| Insulin Sensitivity  | Diet-Induced<br>Obesity Rats  | Chronic administration | Improved insulin sensitivity   |              |
| Hemoglobin A1c       | Zucker Diabetic<br>Fatty Rats | Chronic administration | 0.9% reduction                 | _            |

**Clinical Data (NASH Patients)** 

| Parameter              | Study<br>Population   | Treatment                                | Result                                            | Reference(s) |
|------------------------|-----------------------|------------------------------------------|---------------------------------------------------|--------------|
| Hepatic Fat<br>Content | NASH Patients         | 20 mg/day for 12<br>weeks                | 29% relative reduction                            | [3][4]       |
| De Novo<br>Lipogenesis | Healthy<br>Volunteers | Single doses of<br>20, 50, and 200<br>mg | 70%, 85%, and<br>104% inhibition,<br>respectively |              |

# Experimental Protocols Acetyl-CoA Carboxylase (ACC) Inhibition Assay

A detailed experimental protocol for determining the IC<sub>50</sub> of firsocostat against ACC1 and ACC2 has not been made publicly available in full. However, based on standard biochemical enzyme inhibition assays, a representative protocol would likely involve the following steps:

- Enzyme and Substrate Preparation:
  - Recombinant human ACC1 and ACC2 are purified.
  - A reaction buffer is prepared containing ATP, acetyl-CoA, and sodium bicarbonate.
  - 14C-labeled sodium bicarbonate is often used as a tracer to quantify the reaction product.



#### • Inhibitor Preparation:

- Firsocostat enantiomers are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- A series of dilutions are prepared to test a range of inhibitor concentrations.

#### • Enzyme Reaction:

- The ACC enzyme is pre-incubated with the firsocostat enantiomer dilutions for a specified period.
- The enzymatic reaction is initiated by the addition of the substrate mixture.
- The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
- Reaction Quenching and Product Quantification:
  - The reaction is stopped by the addition of an acid (e.g., hydrochloric acid).
  - The acid-stable product, [14C]malonyl-CoA, is separated from the unreacted
     [14C]bicarbonate.
  - The amount of [14C]malonyl-CoA is quantified using a scintillation counter.

#### Data Analysis:

- The enzyme activity at each inhibitor concentration is calculated relative to a control with no inhibitor.
- The IC<sub>50</sub> value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.





Click to download full resolution via product page

Workflow for ACC Inhibition Assay



## Measurement of De Novo Lipogenesis (DNL) in Humans

The effect of firsocostat on hepatic DNL in humans has been quantified using stable isotope tracer methodology. A general outline of this experimental protocol is as follows:

- Tracer Administration:
  - Subjects are administered a stable isotope tracer, such as deuterated water (D<sub>2</sub>O) or [<sup>13</sup>C]acetate.
  - The tracer is incorporated into the hepatic acetyl-CoA pool, which is the precursor for fatty acid synthesis.
- Drug Administration:
  - Subjects receive a single dose or multiple doses of firsocostat or placebo.
  - In some studies, a high-carbohydrate meal or fructose is given to stimulate DNL.
- Sample Collection:
  - Blood samples are collected at various time points.
  - Very low-density lipoproteins (VLDL) are isolated from the plasma.
- Lipid Analysis:
  - Triglycerides are extracted from the VLDL particles.
  - The triglycerides are hydrolyzed to release fatty acids.
  - The fatty acids are derivatized (e.g., to fatty acid methyl esters) for analysis by gas chromatography-mass spectrometry (GC-MS).
- Isotope Enrichment Measurement:
  - GC-MS is used to measure the incorporation of the stable isotope tracer into newly synthesized fatty acids (e.g., palmitate).







| • | $\Box$ | N | 1 ( | Cal | lcul | latio | ìn. |
|---|--------|---|-----|-----|------|-------|-----|
|   |        |   |     |     |      |       |     |

• The fractional contribution of DNL to the VLDL-triglyceride pool is calculated based on the isotope enrichment of the fatty acids and the precursor pool.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 2. gilead.com [gilead.com]
- 3. gilead.com [gilead.com]
- 4. Firsocostat Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Firsocostat S Enantiomer: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150415#firsocostat-s-enantiomer-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com